molecular formula C7H3ClINS B15231385 6-Chloro-2-iodobenzo[d]thiazole

6-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B15231385
M. Wt: 295.53 g/mol
InChI Key: LKNMRUVYQUJWRD-UHFFFAOYSA-N
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Description

6-Chloro-2-iodobenzo[d]thiazole is a heterocyclic compound that contains both chlorine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 6-Chloro-2-iodobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-iodobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzothiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Chloro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

6-Chloro-2-iodobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:

    2-Chlorobenzothiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.

    2-Iodobenzothiazole: Lacks the chlorine atom, affecting its chemical properties and applications.

    6-Chloro-2-bromobenzothiazole:

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which can influence its chemical behavior and enhance its versatility in various applications.

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

6-chloro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

LKNMRUVYQUJWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)I

Origin of Product

United States

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